molecular formula C9H6BrF3 B8057177 1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene

1-Bromo-3-ethenyl-5-(trifluoromethyl)benzene

Cat. No. B8057177
M. Wt: 251.04 g/mol
InChI Key: CNOUIAHFQDAILL-UHFFFAOYSA-N
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Patent
US08691855B2

Procedure details

3-Bromo-5-trifluoromethylbenzaldehyde (1.10 g, 4.3 mmol) was reacted with CH3PPh3I (2.2 g, 5.4 mmol) and t-BuOK (710 mg, 6.3 mmol) as described above to give 1-bromo-3-trifluoromethyl-5-vinyl-benzene (850 mg, 79%) after purification by flash chromatography on silica gel
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)[CH:5]=O.[CH3:14]C([O-])(C)C.[K+]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH2:14])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)C(F)(F)F
Name
Quantity
710 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)C=C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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